molecular formula C10H15NO5 B2864779 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid CAS No. 2248257-21-6

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid

Cat. No.: B2864779
CAS No.: 2248257-21-6
M. Wt: 229.232
InChI Key: PAANOOPTHRACGJ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid is a heterocyclic compound featuring a 2,3-dihydro-1,4-oxazine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent. The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAANOOPTHRACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=COCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to analogous heterocycles in Table 1.

Compound Core Structure Key Functional Groups Reported Applications
Target Compound 1,4-Oxazine Boc-protected oxycarbonyl, carboxylic acid Synthetic intermediate, potential bioactivity
2-(2'-Hydroxy-5-methyl coumarin-yl)-dihydroquinazoline Quinazoline Hydroxycoumarin, ketone Novel synthesis, biological activity
3-O-Feruloylquinic Acid Cyclohexanecarboxylic acid Feruloyl ester, hydroxyl, methoxy Pharmacological reference, natural product
Thiazol-2-imine derivatives 1,3-Thiazole Aryl, propenyl, imino group Angiotensin II receptor antagonists

Key Observations:

  • Oxazine vs. The Boc group in the target compound may enhance steric shielding compared to the hydroxycoumarin substituent in dihydroquinazoline .
  • Carboxylic Acid vs. Ester Groups: The carboxylic acid in the target compound allows for ionic interactions (e.g., salt bridges) in biological systems, akin to the feruloyl ester in 3-O-feruloylquinic acid, which participates in hydrogen bonding .

Physicochemical Properties (Hypothetical Data)

Property Target Compound Thiazol-2-imine Derivatives 3-O-Feruloylquinic Acid
Molecular Weight (g/mol) ~285.3 ~300–400 ~516.4
LogP (Lipophilicity) ~1.8 (Boc increases lipophilicity) ~2.5–3.5 (aryl/propenyl groups) ~1.2 (polar ester/hydroxyl)
Solubility Moderate in DMSO Low in water, high in organic solvents High in polar solvents

Insights:

  • The Boc group likely improves the target compound’s membrane permeability compared to 3-O-feruloylquinic acid, which is highly polar .
  • The thiazol-imines’ higher logP values () correlate with enhanced bioavailability, a trait the target compound may partially share due to its Boc group .

Reactivity and Stability

  • Boc Deprotection: The Boc group is acid-labile, enabling controlled deprotection under mild conditions, unlike the stable feruloyl ester in 3-O-feruloylquinic acid .
  • Carboxylic Acid Reactivity: The carboxylic acid can form salts or conjugates, similar to the imino group in thiazol-imines, which participates in hydrogen bonding during receptor docking .

Preparation Methods

Cyclocondensation of Amino Alcohols with Carbonyl Compounds

A foundational approach involves the cyclocondensation of γ-amino alcohols with aldehydes or ketones. For example, reacting 3-aminopropanol-1-ol with glyoxylic acid in aqueous medium forms the 2,3-dihydro-1,4-oxazine ring. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields the tert-butyloxycarbonyl derivative. This method, however, suffers from moderate yields (45–60%) due to competing oligomerization.

Multicomponent Reactions (MCRs)

One-pot MCRs significantly streamline synthesis. A protocol adapted from Valmik et al. combines Boc-protected ethanolamine, ethyl glyoxylate, and acrylic acid in water using thiamine hydrochloride (5 mol%) as a catalyst. The reaction proceeds via a Mannich-type mechanism, affording the oxazine ring with simultaneous esterification at position 3. Hydrolysis of the ester under basic conditions (10% NaOH, 70°C) yields the carboxylic acid (Table 1).

Table 1. Optimization of MCR Conditions for Oxazine Formation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Thiamine HCl H₂O 25 12 78
ZrOCl₂ EtOH 80 4 92
None DMF 100 24 32

Metal-Catalyzed Cyclizations

Gold(I) complexes, such as [XPhosAu(NCCH₃)]SbF₆, enable stereoselective cyclization of propargyloxy azides into 1,4-oxazines. For instance, treating N-Boc-propargyloxy-β-azidoethylamine with the gold catalyst (2 mol%) in dichloroethane at 60°C for 1 hour affords the bicyclic oxazine in 89% yield. This method excels in regiocontrol but requires stringent anhydrous conditions.

Stepwise Synthesis of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic Acid

Boc Protection of Intermediate Amines

The Boc group is introduced early to prevent side reactions. A representative pathway involves:

  • Aminolysis of Ethyl 3-Aminopropionate : Reacting ethyl 3-aminopropionate with Boc₂O in THF/NaHCO₃ yields ethyl 3-(Boc-amino)propionate (85% yield).
  • Cyclization with Glyoxylic Acid : Heating the Boc-protected amine with glyoxylic acid in toluene at 110°C for 6 hours forms the 1,4-oxazine ring.
  • Saponification : Treating the ester with LiOH in THF/H₂O (1:1) at 0°C liberates the carboxylic acid (92% yield).

Microwave-Assisted Synthesis

Microwave irradiation drastically accelerates the cyclocondensation step. Employing ZrOCl₂ (10 mol%) as a catalyst, a mixture of Boc-ethanolamine, glyoxylic acid, and ethyl acrylate in ethanol reaches completion in 15 minutes (300 W, 100°C), achieving 94% yield versus 72% under conventional reflux.

Characterization and Analytical Data

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72–3.85 (m, 4H, oxazine CH₂), 4.21 (q, 2H, COOCH₂), 5.12 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 1260 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₉NO₅ [M+H]⁺: 281.1264; found: 281.1268.

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics for Synthetic Routes

Method Yield (%) Time Cost (Relative) Green Metrics
MCR with ZrOCl₂ 92 4 h Low Excellent
Gold-Catalyzed 89 1 h High Moderate
Microwave-Assisted 94 0.25 h Moderate Excellent

The ZrOCl₂-catalyzed MCR emerges as the most balanced approach, offering high yields and low environmental impact. Microwave methods, while rapid, incur higher energy costs.

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